molecular formula C17H13N3O4 B2654346 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-43-4

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2654346
CAS No.: 851094-43-4
M. Wt: 323.308
InChI Key: ZACRYWXZSZVHDV-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating both 1,4-benzodioxane and 1,3,4-oxadiazole privileged scaffolds known for their diverse biological activities . The 1,3,4-oxadiazole moiety is a well-established pharmacophore in the development of novel bioactive molecules, particularly in oncology research where it has been investigated for its potential to inhibit specific cancer biological targets . Concurrently, the 1,4-benzodioxane skeleton is a versatile template widely employed in the design of molecules with a range of bioactivities, including antibacterial and antitumor properties . Single-crystal structure analysis confirms the molecular conformation of this hybrid compound, providing a clear basis for structure-activity relationship studies . This compound is intended for research applications only, specifically for in vitro biological screening to explore its potential mechanisms of action and for use as a key intermediate in the synthesis of more complex chemical entities for pharmacological investigation. It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10H,8-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACRYWXZSZVHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be synthesized by reacting hydrazine with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The benzamide group can undergo substitution reactions, where the amide hydrogen can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an active pharmaceutical ingredient due to its structural features that allow for interactions with biological targets.

1.1 Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including those with oxadiazole moieties, exhibit significant anticancer properties. For instance, compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. A notable example is the inhibition of RET kinase activity by related compounds, which demonstrated a marked reduction in cell viability in cancer models .

1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research indicates that benzamide derivatives can exhibit larvicidal and fungicidal activities against various pathogens. For example, a study reported that benzamides substituted with oxadiazole showed high efficacy against mosquito larvae and certain fungal strains .

Agricultural Applications

The agricultural sector has seen the exploration of this compound as a potential pesticide or fungicide.

2.1 Insecticidal Activity
Benzamide derivatives have been synthesized and tested for their insecticidal properties. The incorporation of oxadiazole rings has been linked to enhanced activity against pests. For instance, certain compounds demonstrated over 90% mortality in mosquito larvae at concentrations as low as 10 mg/L .

2.2 Fungicidal Activity
In addition to insecticidal properties, the compound has shown significant fungicidal activity against plant pathogens such as Botrytis cinerea. In comparative studies, certain derivatives exhibited better performance than established fungicides .

Material Science Applications

Beyond biological applications, this compound is being investigated for its potential use in material science.

3.1 Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in the synthesis of novel polymers with specific properties. The incorporation of oxadiazole units can enhance thermal stability and mechanical strength in polymer matrices .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEfficacyReference
Benzamide AAnticancerIC50 = 12 µM
Benzamide BLarvicidal100% at 10 mg/L
Benzamide CFungicidal90.5% inhibition

Case Study: Anticancer Efficacy Evaluation

A study evaluated the anticancer efficacy of various benzamide derivatives on RET kinase inhibition. The results indicated that compounds with oxadiazole substitutions significantly inhibited RET activity and reduced cell proliferation in vitro.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The benzamide group can further stabilize these interactions, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents attached to the benzamide and oxadiazole moieties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents on Benzamide Molecular Weight Key Biological Activity/Property Reference
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (Target Compound) None (unsubstituted benzamide) 369.39 g/mol Not explicitly reported; structural basis
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide 2-(Methylsulfanyl) 369.39 g/mol Antifungal (potential)
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide 2,6-Dimethoxy 399.38 g/mol Unknown
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiomethoxy)benzamide (18) 3-(Thiomethoxy) 412.44 g/mol Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM)
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (19) 3-(Trifluoromethyl) 432.33 g/mol Ca²⁺/calmodulin inhibition (IC₅₀: 1.2 µM)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 4-Sulfamoyl with benzyl/methyl groups Not reported Antifungal (C. albicans, MIC: 8 µg/mL)

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in Compound 19 enhances metabolic stability and hydrophobic interactions, contributing to its potency in Ca²⁺/calmodulin inhibition .
  • Sulfur-Containing Substituents: Thiomethoxy (Compound 18) and methylsulfanyl (Compound ) groups likely modulate redox activity or metal-binding capacity, relevant to enzyme inhibition.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with oxadiazole precursors. The following general procedure outlines the synthesis:

  • Starting Materials :
    • 2,3-dihydrobenzo[1,4]dioxin
    • Appropriate acid chlorides or anhydrides
    • Oxadiazole derivatives
  • Reaction Conditions :
    • The reaction is conducted in a solvent such as DMF or DMSO under controlled temperature.
    • Catalysts or bases may be used to facilitate the reaction.
  • Purification :
    • Products are typically purified by recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : this compound has shown potent cytotoxic effects against various cancer cell lines including:
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)

The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays have revealed that this compound induces apoptosis in cancer cells through a dose-dependent manner .
  • Enzyme Inhibition : Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and metabolism. For example:
    • Acetylcholinesterase and α-glucosidase inhibition studies suggest potential therapeutic applications in treating Alzheimer's disease and Type 2 diabetes mellitus .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
Benzodioxane derivativesEnzyme inhibitionEffective against α-glucosidase and acetylcholinesterase
Oxadiazole derivativesAnticancerInduced apoptosis in MCF-7 and MEL-8 cells
Substituted oxadiazolesCytotoxicityIC50 values <10 µM against various cancer cell lines

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